Flutamide-d7 is a deuterated form of flutamide, a nonsteroidal antiandrogen. [, , ] Its primary application in scientific research is as an internal standard in mass spectrometry for the quantification of flutamide in biological samples. [] This is due to the similar chemical behavior of flutamide-d7 and flutamide, while being distinguishable during mass analysis. []
Flutamide-d7 is a deuterated derivative of flutamide, a non-steroidal antiandrogen primarily used in the treatment of prostate cancer. The addition of deuterium atoms enhances its pharmacokinetic properties and stability, making it a valuable compound in both clinical and research settings. Flutamide itself works by blocking androgen receptors, which are involved in the growth of prostate cancer cells.
Flutamide was originally developed in the 1970s and has been widely studied for its efficacy in androgen blockade. The deuterated version, flutamide-d7, is synthesized to improve metabolic stability and reduce side effects associated with the parent compound. Research involving flutamide-d7 has been conducted to explore its pharmacological properties and potential therapeutic applications.
Flutamide-d7 belongs to the class of compounds known as antiandrogens. It specifically inhibits the action of androgens at the receptor level, thereby interfering with androgen-dependent processes. This classification is crucial for understanding its mechanism of action and therapeutic uses.
The synthesis of flutamide-d7 involves several chemical reactions that incorporate deuterium into the flutamide structure. One common method is through the use of deuterated solvents or reagents during the reaction process, which allows for selective incorporation of deuterium at specific positions on the molecule.
Flutamide-d7 retains the core structure of flutamide but includes seven deuterium atoms replacing hydrogen atoms in specific positions. This modification affects its physical and chemical properties without altering its fundamental mechanism of action.
Flutamide-d7 can undergo various chemical reactions typical for antiandrogens, including:
Studies have shown that deuterated compounds can exhibit altered kinetics due to the kinetic isotope effect, which may enhance their therapeutic efficacy by prolonging their half-life in biological systems.
Flutamide-d7 functions by binding to androgen receptors in target tissues, preventing androgens like testosterone from exerting their effects on prostate cancer cells. This blockade leads to reduced cell proliferation and tumor growth.
Research indicates that flutamide-d7 maintains a similar binding affinity to androgen receptors as its non-deuterated counterpart while potentially offering improved pharmacokinetic properties due to its modified structure.
Relevant studies have shown that these modifications can lead to improved bioavailability and reduced toxicity in clinical applications.
Flutamide-d7 has several scientific uses:
The strategic replacement of hydrogen atoms with deuterium at specific molecular positions in antiandrogen compounds represents a sophisticated approach to modifying pharmacokinetic properties while preserving pharmacological activity. Flutamide-d7 (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide-d7) incorporates seven deuterium atoms at metabolically vulnerable sites: the methyl group (CD₃) and α-position of the propanamide chain. This deliberate deuteration pattern targets known metabolic soft spots where oxidative N-dealkylation and hydroxylation pathways typically degrade the parent compound [4]. The synthetic route employs isotope-enriched building blocks (e.g., (CD₃)₂CDCOOH) coupled with conventional amidation chemistry, maintaining the core pharmacophore essential for androgen receptor (AR) binding while altering metabolic susceptibility [10].
Deuterium's kinetic isotope effect (KIE) manifests when carbon-deuterium bonds undergo enzymatic cleavage, with theoretical deceleration rates of 6-10-fold compared to carbon-hydrogen bonds due to higher bond dissociation energy. This effect is particularly advantageous in prostate cancer research where flutamide's clinical utility is limited by extensive first-pass metabolism. The deuterated analog demonstrates enhanced metabolic stability in hepatic microsomal assays without compromising AR binding affinity, making it invaluable for tracing drug distribution and metabolism pathways [5] [9]. Molecular modeling confirms that deuterium substitution at the α-carbon and methyl groups induces negligible steric alterations to the molecular conformation, preserving the spatial orientation critical for AR antagonism [4].
Table 1: Strategic Deuterium Incorporation in Flutamide-d7
Molecular Position | Deuteration Sites | Targeted Metabolic Pathway | Theoretical KIE |
---|---|---|---|
Methyl Group (C16) | CD₃ | N-Dealkylation | 6.8-9.5 |
α-Carbon (C2) | CD₂ | Hydroxylation | 7.2-10.1 |
β-Carbon (C3) | CD₂ | Secondary Oxidation | <2.0 (Minimal) |
Flutamide-d7 serves as an exemplary stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis due to its near-identical chemical behavior and distinct mass spectral signature (283.25 m/z vs. 276.22 m/z for unlabeled flutamide). This mass difference of +7 Da ensures chromatographic co-elution without signal interference, enabling precise quantification of flutamide and its active metabolite hydroxyflutamide in complex biological matrices like plasma, serum, and tissue homogenates [8] [10]. The implementation of SIL-IS methodology corrects for matrix effects, ionization suppression, and extraction efficiency variability—critical factors in achieving sub-ng/mL detection limits required for pharmacokinetic studies [4].
The production of high-purity Flutamide-d7 (≥98% isotopic enrichment) follows stringent protocols to minimize unlabeled species contamination. As emphasized in pharmaceutical analytics: "The presence of unlabeled molecule should be undetectable or at least at a level that will not cause interference" [10]. This purity is achieved through multi-step deuterium exchange and chiral synthetic routes using deuterated propionic acid derivatives, ensuring isotopic integrity at metabolically stable carbon centers to prevent in-study back-exchange [8]. When applied to murine pharmacokinetic studies, Flutamide-d7 facilitates the accurate measurement of tissue-to-plasma ratios and metabolic clearance rates, revealing preferential accumulation in androgen-sensitive tissues like the prostate gland—data crucial for understanding intratumoral drug distribution in prostate cancer models [5].
Table 2: Bioanalytical Parameters for Flutamide Quantification Using Flutamide-d7 as SIL-IS
Parameter | Flutamide-d7 Enhanced Method | Conventional Method |
---|---|---|
Lower Limit of Quantification | 0.2 ng/mL | 2.0 ng/mL |
Extraction Recovery (%) | 98.5 ± 3.2 | 74.1 ± 8.7 |
Matrix Effect (%) | 101.3 ± 4.1 | 68.5 ± 12.4 |
Intra-day Precision (RSD) | ≤4.8% | ≤15.3% |
The development of deuterated androgen receptor ligands like Flutamide-d7 is guided by computational models predicting ligand-receptor binding dynamics and isotope effects on metabolic stability. Molecular dynamics simulations reveal that AR overexpression in castration-resistant prostate cancer (CRPC) induces conformational changes that convert traditional antagonists like flutamide and bicalutamide into partial agonists—a phenomenon mitigated by strategic deuteration [2] [9]. Density functional theory (DFT) calculations quantify bond dissociation energies (BDEs) for C–H vs. C–D bonds at vulnerable molecular positions, enabling rational selection of deuteration sites that maximize metabolic protection without altering binding affinity [5].
Flutamide-d7 serves as a mechanistic probe to study AR activation under androgen-deprived conditions. When integrated with positron emission tomography (PET) tracers like [¹⁸F]FDHT (a radiolabeled DHT analog), it provides complementary data on AR occupancy and functional status. This dual-tracer approach validates theoretical models showing that CRPC cells maintain AR signaling through intracrine androgen synthesis, AR splice variants (AR-V7), and gain-of-function mutations (e.g., T878A) that promiscuously activate the receptor [5] [9]. The deuterium label's non-perturbing nature allows real-time tracking of flutamide's distribution to AR-rich tissues, revealing heterogeneous drug penetration in bony metastases—a critical factor in treatment resistance [5].
Table 3: Tracer Design Principles for Androgen Receptor Studies
Tracer Property | Flutamide-d7 | [¹⁸F]FDHT | Complementary Applications |
---|---|---|---|
Detection Modality | LC-MS/MS | PET/CT | Pharmacokinetics vs. Receptor Occupancy |
Isotopic Half-life | Stable (Infinite) | 109.8 minutes | Long-term vs. Acute Distribution Studies |
AR Binding Affinity (Kd) | 55 nM | 0.2 nM | Therapeutic vs. Diagnostic Applications |
Metabolic Vulnerability | Low (Deuterium Protected) | High (Rapid Glucuronidation) | Resistance Mechanism Investigation |
The integration of deuterium-labeled antiandrogens with advanced imaging modalities illuminates the temporal dynamics of AR blockade, particularly in overcoming resistance mechanisms driven by androgen receptor overexpression (observed in 30% of CRPC cases). As noted in hormonal therapy reviews: "AR overexpression sensitizes tumors to lower androgen levels and converts antiandrogens into AR agonists" [2] [9]. Flutamide-d7's utility extends beyond pharmacokinetics to molecular interrogation of these adaptive responses, positioning it as an indispensable tool in next-generation AR-targeted therapeutic development.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7